molecular formula C13H19N3O3 B5641101 1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one

1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one

Cat. No. B5641101
M. Wt: 265.31 g/mol
InChI Key: DTBQQQQXPXNGFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the specified compound often involves complex synthetic routes that introduce functional groups around the tetrahydrofuran moiety and the oxadiazole ring. For example, a systematic synthetic approach for introducing small carbon substituents around the tetrahydrofuran part of tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives has been reported, showcasing the intricate steps involved in the synthesis of such compounds (Trabanco et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds featuring tetrahydrofuran and oxadiazole rings is characterized by a combination of cyclic and acyclic elements that contribute to their unique chemical reactivity and stability. For instance, studies on the reactivity of bis(4′-nitrofurazan-3′yl)furoxan indicate the potential for transformation into various 1,2,5-oxadiazole derivatives, highlighting the structural flexibility and reactivity of these compounds (Stepanov et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving compounds with tetrahydrofuran and oxadiazole rings are diverse and can lead to a wide range of derivatives. For example, the photochemical reaction of 1,3,4-oxadiazoles with furan has been studied, showing that these compounds can undergo cycloaddition reactions to form novel cyclic adducts, demonstrating the reactive nature of these compounds (Tsuge et al., 1973).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan exhibit moderate thermal stabilities and insensitivity towards impact and friction, which are significant for their handling and potential applications (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds are central to their potential applications. For instance, the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles reveal the complex chemical behavior and potential for creating a variety of structurally diverse derivatives (Rozhkov et al., 2004).

properties

IUPAC Name

1-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12-4-2-1-3-6-16(12)8-11-14-13(15-19-11)10-5-7-18-9-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBQQQQXPXNGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-(Oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one

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